

Technical Guide: Synthesis and Characterization of Methyl 5-amino-2-bromoisonicotinate

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Compound of Interest

Compound Name: *Methyl 5-amino-2-bromoisonicotinate*

Cat. No.: *B580189*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of **Methyl 5-amino-2-bromoisonicotinate**, a key intermediate in pharmaceutical research and development. This document details the synthetic protocol, physicochemical properties, and spectroscopic data to support its use in medicinal chemistry and organic synthesis.

Physicochemical Properties

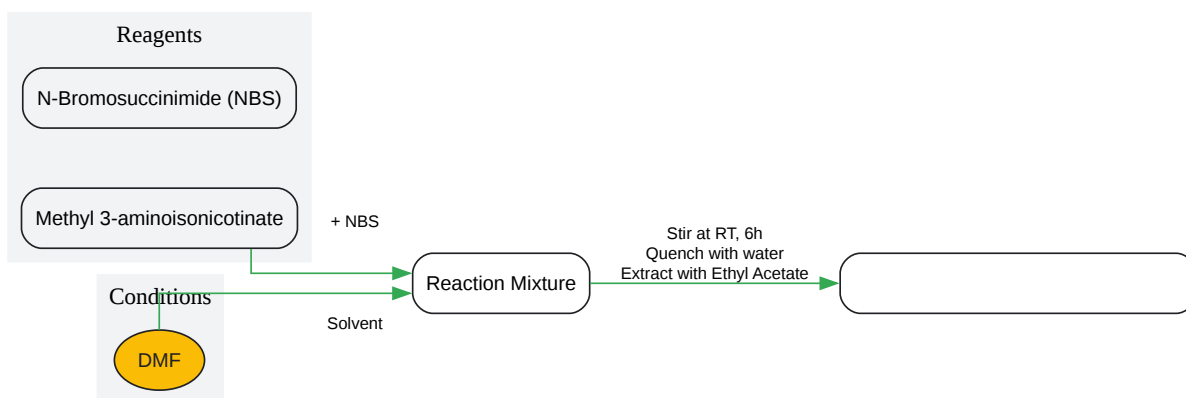
Methyl 5-amino-2-bromoisonicotinate is a substituted pyridine derivative. While specific experimental data for the methyl ester is not widely published, data for the closely related ethyl ester, Ethyl 5-amino-2-bromoisonicotinate, provides valuable insights. The compound is expected to be a crystalline solid.

Property	Value	Reference
Molecular Formula	C ₇ H ₇ BrN ₂ O ₂	N/A
Molecular Weight	231.05 g/mol	N/A
Appearance	Pale yellow crystalline powder	[1]
Melting Point	135-142 °C	[1]
Solubility	Soluble in DMSO and DMF	N/A

Synthesis Protocol

The following protocol is adapted from the synthesis of Ethyl 5-amino-2-bromoisonicotinate and is expected to yield the target methyl ester with high purity.[1]

Reaction Scheme:



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Caption: Synthesis of **Methyl 5-amino-2-bromoisonicotinate**.

Experimental Procedure:

- **Dissolution:** To a stirred solution of methyl 3-aminoisonicotinate (1.0 eq) in N,N-Dimethylformamide (DMF) (10 mL/g of starting material), add N-bromosuccinimide (NBS) (1.1 eq).
- **Reaction:** Stir the reaction mixture at room temperature for 6 hours.
- **Monitoring:** Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 30% ethyl acetate in hexane mobile phase.
- **Quenching and Extraction:** Once the reaction is complete, quench the reaction mixture with water and extract the product into ethyl acetate.
- **Isolation:** Separate the organic layer and concentrate it under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude product by column chromatography on silica gel using 30% ethyl acetate in hexane as the eluent to yield **Methyl 5-amino-2-bromoisonicotinate**.

Characterization Data

The following data is based on the characterization of the analogous Ethyl 5-amino-2-bromoisonicotinate and provides expected values for the methyl ester.^[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Expected, CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)

~8.10

~7.80

~4.80

3.90

^{13}C NMR (Expected, CDCl_3 , 100 MHz)Chemical Shift (δ , ppm)

~165.0

~150.0

~145.0

~140.0

~115.0

~110.0

~52.0

Infrared (IR) Spectroscopy

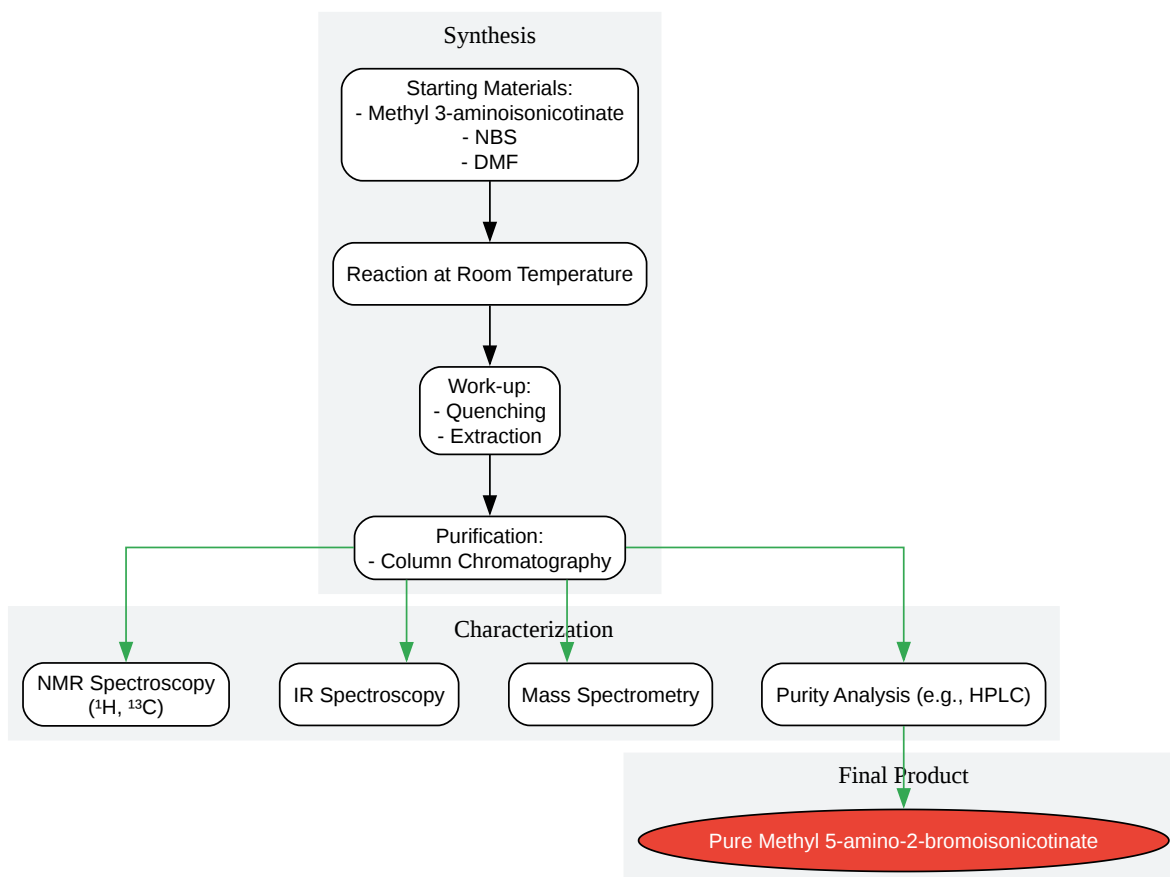
Wavenumber (cm^{-1})	Assignment
~3400-3300	N-H stretching (asymmetric and symmetric)
~1720	C=O stretching (ester)
~1600	N-H bending
~1550, 1480	C=C and C=N stretching (aromatic ring)
~1250	C-O stretching (ester)
~700-600	C-Br stretching

Mass Spectrometry (MS)

Technique	Expected m/z
Electrospray Ionization (ESI-MS)	$[\text{M}+\text{H}]^+ \approx 231.97, 233.97$ (isotopic pattern for Br)

Experimental Workflow Diagram

The following diagram illustrates the general workflow from synthesis to characterization of **Methyl 5-amino-2-bromoisonicotinate**.



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Caption: General workflow for the synthesis and characterization.

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References

- 1. Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of ethyl 5-amino-2-bromoisonicotinate - PMC [pmc.ncbi.nlm.nih.gov]
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